molecular formula C5H8NO2*HCl B555527 D-Propargylglycine CAS No. 23235-03-2

D-Propargylglycine

Cat. No.: B555527
CAS No.: 23235-03-2
M. Wt: 113,11*36,45 g/mole
InChI Key: DGYHPLMPMRKMPD-SCSAIBSYSA-N
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Description

D-Propargylglycine is a derivative of glycine, characterized by the presence of a propargyl group attached to the alpha carbonThe molecular formula of this compound is C5H7NO2, and it is known for its role as a synthetic intermediate and building block in organic synthesis .

Mechanism of Action

Target of Action

D-Propargylglycine (PAG) is a selective inhibitor used to investigate the biological functions of cystathionine γ-lyase (CSE) . CSE is an enzyme that catalyzes the formation of reactive sulfur species (RSS) . Pag also inhibits other pyridoxal-5′-phosphate (plp)-dependent enzymes such as methionine γ-lyase (mgl) and l-alanine transaminase (alt) .

Mode of Action

PAG interacts with its primary target, CSE, by inhibiting its enzymatic activity . This interaction results in the reduction of the formation of reactive sulfur species (RSS), which are produced by CSE .

Biochemical Pathways

The primary biochemical pathway affected by PAG is the transsulfuration pathway , where CSE plays a key role . CSE is involved in the metabolism of cysteine and the generation of cysteine persulfide (CysSSH) from cystine . By inhibiting CSE, PAG disrupts these processes, leading to changes in the levels of reactive sulfur species in the body .

Pharmacokinetics

It is known that pag is a potent inhibitor of cse and is sufficiently membrane-permeable to inhibit the enzymatic activity of human cse in living cells .

Result of Action

The inhibition of CSE by PAG leads to a decrease in the production of reactive sulfur species (RSS), which have multiple roles in biological systems . For example, hydrogen sulfide (H2S), a type of RSS, is involved in vasodilation, inflammation, angiogenesis, and exhibits antioxidant activity . Therefore, the action of PAG can lead to changes in these physiological processes.

Action Environment

Environmental factors such as chronic intermittent hypoxia (CIH), a condition associated with obstructive sleep apnea syndrome (OSAS), can influence the action of PAG . In a study, PAG was found to protect against myocardial injury induced by CIH through the inhibition of endoplasmic reticulum stress . This suggests that the efficacy and stability of PAG can be influenced by environmental conditions such as the presence of hypoxia .

Biochemical Analysis

Biochemical Properties

D-Propargylglycine interacts with several enzymes, proteins, and other biomolecules. It acts as an inhibitor of the enzyme transglutaminase, which is involved in the formation of cross-links between proteins . In addition, this compound inhibits the activity of several other enzymes, including cyclooxygenase, lipoxygenase, and phospholipase A2, which are involved in the formation of inflammatory mediators and the regulation of cell signaling pathways .

Cellular Effects

This compound has been shown to modulate the activity of various transcription factors and to affect the expression of genes involved in cell proliferation, differentiation, and apoptosis . It has anti-inflammatory, antioxidant, and anti-apoptotic effects . In a study on myocardial injury induced by chronic intermittent hypoxia, this compound was found to protect the myocardium against injury through inhibition of endoplasmic reticulum stress .

Molecular Mechanism

This compound has been widely used as a selective inhibitor to investigate the biological functions of cystathionine γ-lyase (CSE), which catalyzes the formation of reactive sulfur species (RSS) . This compound also inhibits other pyridoxal-5′-phosphate (PLP)-dependent enzymes such as methionine γ-lyase (MGL) and L-alanine transaminase (ALT) .

Temporal Effects in Laboratory Settings

It is known that this compound has been used in various studies to investigate the biological functions of CSE .

Dosage Effects in Animal Models

The effects of this compound on animal models have been studied in the context of myocardial injury induced by chronic intermittent hypoxia

Metabolic Pathways

This compound is involved in the metabolism of cysteine, where it inhibits the enzyme CSE, which produces hydrogen sulfide (H2S) during the metabolism of cysteine . It also inhibits the activity of several other enzymes involved in the formation of inflammatory mediators and the regulation of cell signaling pathways .

Transport and Distribution

It is known that this compound can be used as a pharmacological agent for studying biochemical and physiological processes , suggesting that it can be transported and distributed within cells.

Subcellular Localization

Given its role as a pharmacological agent for studying biochemical and physiological processes , it is likely that this compound can interact with various subcellular compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Propargylglycine can be synthesized through several methods. One common approach involves the reaction of propargyl bromide with glycine in the presence of a base, such as sodium hydroxide. This reaction typically occurs under mild conditions and results in the formation of this compound. Another method involves the use of propargyl alcohol and glycine, catalyzed by a suitable catalyst, such as palladium or copper, to facilitate the coupling reaction .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions: D-Propargylglycine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield propargylglycine oxides, while reduction can produce simpler amino acids or derivatives .

Scientific Research Applications

D-Propargylglycine has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • L-C-Propargylglycine
  • DL-Propargylglycine
  • Fmoc-propargyl-Gly-OH
  • Boc-propargyl-Gly-OH

Comparison: D-Propargylglycine is unique due to its specific stereochemistry and its ability to act as a suicide inhibitor of proline dehydrogenase. This distinguishes it from other propargylglycine derivatives, which may not exhibit the same level of specificity or potency in enzyme inhibition .

Properties

IUPAC Name

(2R)-2-aminopent-4-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2/c1-2-3-4(6)5(7)8/h1,4H,3,6H2,(H,7,8)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGYHPLMPMRKMPD-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CC[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30426335
Record name D-Propargylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23235-03-2
Record name (2R)-2-Amino-4-pentynoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23235-03-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Propargylglycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023235032
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Propargylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-α-Propargylglycine
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Record name PROPARGYLGLYCINE, D-
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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